4-(3-Bromophenyl)but-3-yn-1-ol
Description
4-(3-Bromophenyl)but-3-yn-1-ol is a terminal alkyne derivative featuring a hydroxyl group at the terminal position and a meta-bromophenyl substituent. Its synthesis typically involves palladium-copper catalyzed Sonogashira coupling, as demonstrated in the preparation of compound 1f (81% yield, ). The meta-bromo substituent introduces moderate electron-withdrawing effects and steric constraints, influencing its reactivity and electronic properties. This compound serves as a key intermediate in synthesizing complex heterocycles and functionalized molecules, particularly in gold(I)-catalyzed domino reactions for furopyrans synthesis .
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-(3-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,2,7H2 |
InChI Key |
ABGHMZVWYXWNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position: Bromophenyl Isomers
- 1-(4-Bromophenyl)but-3-yn-1-ol (3b): The para-bromo isomer () exhibits distinct electronic effects compared to the meta-substituted target compound. However, steric hindrance is minimized, which may improve reactivity in cross-coupling reactions. No yield or spectral data are reported for 3b, highlighting a gap in comparative studies .
Electron-Donating vs. Electron-Withdrawing Groups
- 4-(4-Methoxyphenyl)but-3-yn-1-ol (13b): The para-methoxy group (strong electron donor) induces a red shift in UV-Vis absorption (λ ~310–330 nm) due to enhanced π→π* transitions (). Its melting point (59.0–59.4°C) and high synthesis yield (94%) reflect improved crystallinity and efficient coupling reactions (). In contrast, the meta-bromo group in the target compound reduces electron donation, leading to weaker absorption intensity but better stability in acidic conditions .
- 4-(4-Fluorophenyl)but-3-yn-1-ol: The para-fluoro substituent (moderate electron-withdrawing) increases absorption intensity compared to non-halogenated analogs (). This suggests that halogen electronegativity directly impacts optical properties, with bromine causing larger red shifts than fluorine due to its polarizability .
Steric and Functional Group Modifications
- 4-(4-t-Butylphenyl)but-3-yn-1-ol (17.4): The bulky tert-butyl group () introduces significant steric hindrance, likely reducing reaction rates in further functionalization.
- 4-(3-Methoxyphenyl)but-3-yn-1-ol (13c): The meta-methoxy substituent () shows reduced conjugation compared to its para-isomer (13b), leading to less pronounced spectral shifts. This underscores the importance of substituent positioning in tuning electronic properties.
Data Table: Key Comparative Properties
Research Implications and Gaps
- Reactivity : The meta-bromo substituent in this compound balances electronic and steric effects, enabling high-yield syntheses (81%) in catalytic reactions (). Para-substituted analogs (e.g., 3b , 13b ) may offer superior optical properties but require further study.
- Biological Activity: Thiophene-based analogs (e.g., compound 10 in ) demonstrate antibacterial activity, suggesting that alkyne-ol backbones paired with aromatic groups are pharmacologically relevant.
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